

# Application Notes and Protocols for Dabso in Palladium-Catalyzed Cross-Coupling Reactions

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## Compound of Interest

Compound Name: **Dabso**

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**Dabso** (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a versatile and user-friendly reagent in organic synthesis, serving as a solid, bench-stable surrogate for gaseous sulfur dioxide.<sup>[1][2][3]</sup> Its application in palladium-catalyzed cross-coupling reactions has enabled the efficient synthesis of a wide array of sulfur-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.<sup>[1][4]</sup> This document provides detailed application notes and protocols for key palladium-catalyzed reactions utilizing **Dabso**.

## Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis

This method facilitates the convergent synthesis of diaryl, heteroaryl, and alkenyl sulfones from an organolithium species, an aryl (or related) halide/triflate, and **Dabso**.<sup>[5][6]</sup> The reaction proceeds via the in-situ formation of a lithium sulfinate, which then undergoes a palladium-catalyzed cross-coupling.

General Reaction Scheme:



Experimental Protocol: Synthesis of 4-Methoxyphenyl Phenyl Sulfone<sup>[5]</sup>

Materials:

- Anisole
- n-Butyllithium (n-BuLi)
- **Dabso**
- Iodobenzene
- $[\text{Pd}_2(\text{dba})_3]$  (tris(dibenzylideneacetone)dipalladium(0))
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous 1,4-dioxane
- Anhydrous Tetrahydrofuran (THF)

Procedure:

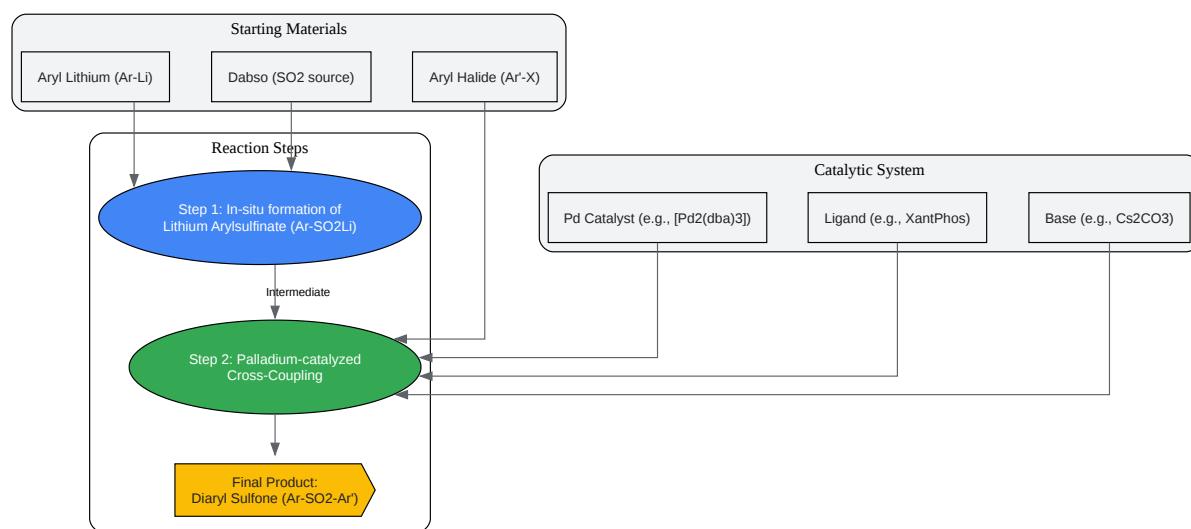
- Preparation of the Organolithium Reagent: To a solution of anisole (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at 0 °C for 1 hour.
- Formation of the Lithium Sulfinate: In a separate flask, suspend **Dabso** (0.75 mmol) in anhydrous THF (5 mL) and cool to -40 °C. To this suspension, add the freshly prepared solution of 4-methoxyphenyllithium dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
- Cross-Coupling Reaction: To the crude lithium 4-methoxyphenylsulfinate suspension, add  $[\text{Pd}_2(\text{dba})_3]$  (0.025 mmol, 5 mol% Pd), XantPhos (0.05 mmol, 10 mol%),  $\text{Cs}_2\text{CO}_3$  (1.5 mmol), and iodobenzene (1.0 mmol). Add anhydrous 1,4-dioxane (5 mL) and heat the mixture at 85 °C for 16 hours.
- Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfone.

Table 1: Scope of the Palladium-Catalyzed Three-Component Sulfone Synthesis[5]

Organolithium Precursor	Aryl Halide/Triflate	Product	Yield (%)
Anisole	4-Iodoanisole	Bis(4-methoxyphenyl)sulfone	85
Thiophene	3-Bromoanisole	3-Methoxyphenyl 2-thienyl sulfone	62
Benzene	4-Bromobenzonitrile	4-Cyanophenyl phenyl sulfone	78
1-Methyl-1H-imidazole	2-Bromopyridine	1-Methyl-1H-imidazol-2-yl 2-pyridyl sulfone	55
Furan	Vinyl triflate	2-Furyl styryl sulfone	71

#### Logical Workflow for Three-Component Sulfone Synthesis

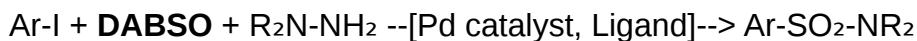
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Caption: Workflow for Palladium-Catalyzed Three-Component Sulfone Synthesis.

## Palladium-Catalyzed Synthesis of N-Aminosulfonamides

This protocol describes a three-component reaction between an aryl iodide, **Dabso**, and a N,N-dialkylhydrazine to produce N-aminosulfonamides, which are important motifs in medicinal chemistry.<sup>[1]</sup>

### General Reaction Scheme:



### Experimental Protocol: Synthesis of N-(4-methoxyphenylsulfonyl)-N,N-dimethylhydrazine[1]

#### Materials:

- 4-Iodoanisole
- **Dabso**
- N,N-Dimethylhydrazine
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Tri-tert-butylphosphonium tetrafluoroborate ( $\text{P}(\text{t-Bu})_3 \cdot \text{HBF}_4$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Anhydrous Dimethyl Sulfoxide (DMSO)

#### Procedure:

- Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 4-iodoanisole (1.0 mmol), **Dabso** (0.6 mmol),  $\text{Pd}(\text{OAc})_2$  (0.02 mmol, 2 mol%),  $\text{P}(\text{t-Bu})_3 \cdot \text{HBF}_4$  (0.04 mmol, 4 mol%), and  $\text{Na}_2\text{CO}_3$  (2.0 mmol).
- Addition of Reagents: Add anhydrous DMSO (5 mL) followed by N,N-dimethylhydrazine (1.5 mmol).
- Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 18 hours.
- Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N-aminosulfonamide product.

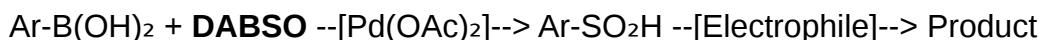
Table 2: Scope of the Palladium-Catalyzed N-Aminosulfonamide Synthesis[1]

Aryl Iodide	N,N-Dialkylhydrazine	Product	Yield (%)
4-Iodoacetophenone	N,N-Dimethylhydrazine	N-(4-acetylphenylsulfonyl)-N,N-dimethylhydrazine	85
3-Iodopyridine	N,N-Dimethylhydrazine	N,N-dimethyl-N'-(pyridin-3-ylsulfonyl)hydrazine	72
1-Iodonaphthalene	N-Aminomorpholine	4-(Naphthalen-1-ylsulfonyl)morpholine	78
4-Iodotoluene	N,N-Diethylhydrazine	N,N-diethyl-N'-(p-tolylsulfonyl)hydrazine	81

## Palladium(II)-Catalyzed Synthesis of Sulfonates from Boronic Acids

A redox-neutral, phosphine-free method for the synthesis of aryl, heteroaryl, and alkenyl sulfonates from the corresponding boronic acids and **Dabso**.[7][8] These sulfonate intermediates can be used in one-pot, two-step procedures to generate sulfones and sulfonamides.

General Reaction Scheme:



Experimental Protocol: One-Pot Synthesis of Benzyl Phenyl Sulfone[8]

Materials:

- Phenylboronic acid
- **Dabso**

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Benzyl bromide
- 1,4-Dioxane
- Methanol (MeOH)

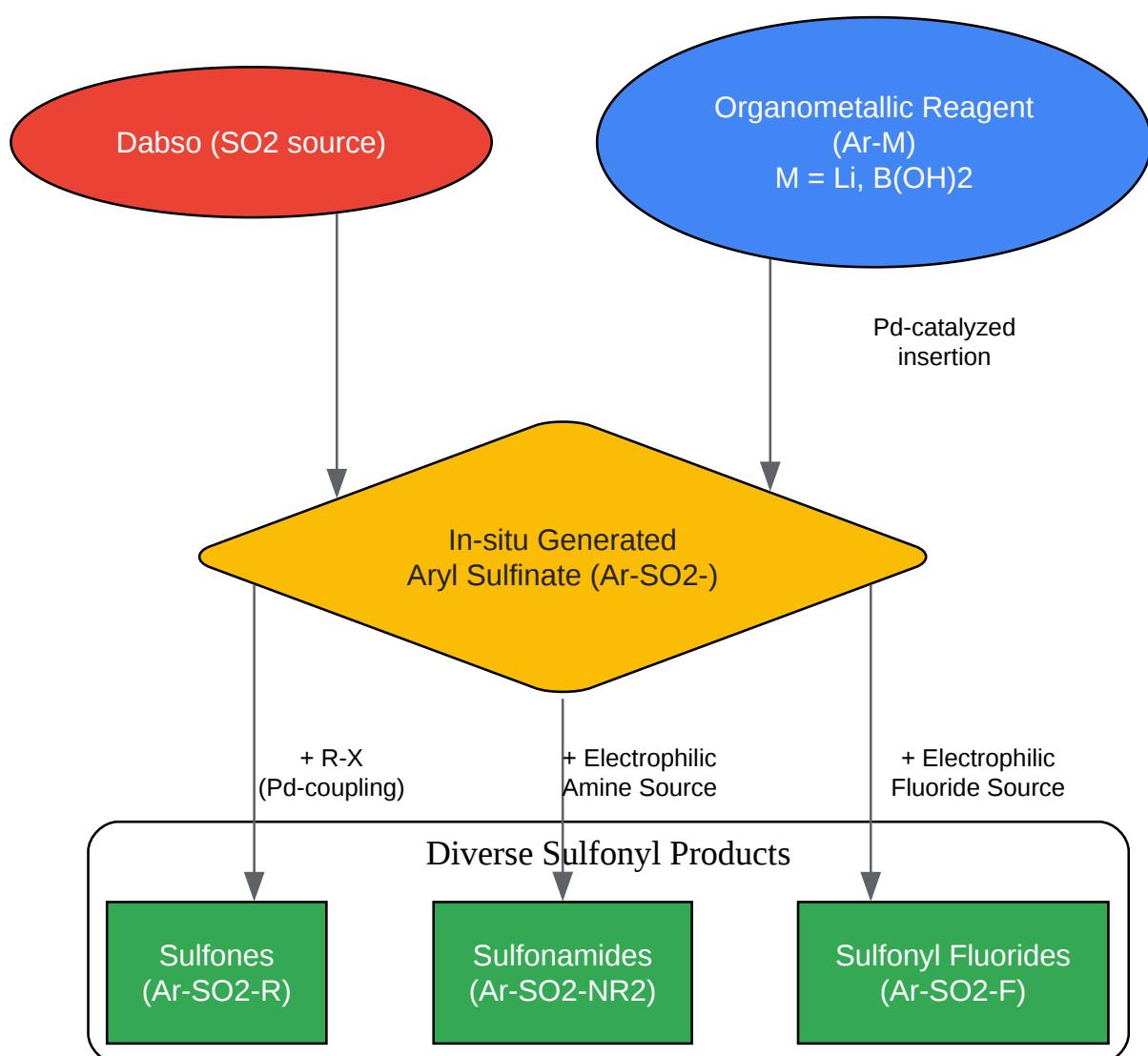
Procedure:

- **Sulfinate Formation:** In a sealed tube, dissolve phenylboronic acid (1.0 mmol) in a mixture of 1,4-dioxane (4 mL) and MeOH (1 mL). Add **Dabso** (0.5 mmol) and  $\text{Pd}(\text{OAc})_2$  (0.05 mmol, 5 mol%).
- **Reaction Conditions:** Heat the mixture at 60 °C for 30 minutes.
- **In-situ Alkylation:** After cooling to room temperature, add benzyl bromide (1.2 mmol) to the reaction mixture.
- **Final Reaction:** Reseal the tube and heat at 80 °C for 12 hours.
- **Work-up and Purification:** Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over  $\text{MgSO}_4$ , and concentrate. Purify the crude product by column chromatography.

Table 3: Scope of Sulfonyl-Containing Products via Sulfinate Intermediates from Boronic Acids[8]

Boronic Acid	Electrophile	Product	Yield (%)
4-Tolylboronic acid	Methyl iodide	Methyl p-tolyl sulfone	92
4-Chlorophenylboronic acid	N-Chlorosuccinimide, then Morpholine	4-(4-Chlorophenylsulfonyl)morpholine	75
2-Naphthylboronic acid	Ethyl bromoacetate	Ethyl 2-(naphthalen-2-ylsulfonyl)acetate	88
(E)-Styrylboronic acid	Allyl bromide	Allyl (E)-styryl sulfone	81

### Central Role of the Sulfinate Intermediate

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Caption: The central role of the in-situ generated sulfinate intermediate.

These protocols and data highlight the significant utility of **Dabso** in palladium-catalyzed cross-coupling reactions, providing accessible and efficient routes to valuable sulfur-containing compounds for the pharmaceutical and materials science industries. The mild reaction conditions and broad substrate scope make these methods highly attractive for modern synthetic chemistry.

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